Methyl 2-{[(5-chloro-2-thienyl)carbonyl]amino}-5-(dimethylamino)-4-methylbenzoate
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Overview
Description
Methyl 2-{[(5-chloro-2-thienyl)carbonyl]amino}-5-(dimethylamino)-4-methylbenzoate is a complex organic compound with a unique structure that includes a thienyl group, a dimethylamino group, and a methylbenzoate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-{[(5-chloro-2-thienyl)carbonyl]amino}-5-(dimethylamino)-4-methylbenzoate typically involves multiple steps. One common method includes the reaction of 5-chloro-2-thiophenecarbonyl chloride with 2-amino-5-(dimethylamino)-4-methylbenzoic acid in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-{[(5-chloro-2-thienyl)carbonyl]amino}-5-(dimethylamino)-4-methylbenzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the chloro and amino groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous or alcoholic medium.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
Methyl 2-{[(5-chloro-2-thienyl)carbonyl]amino}-5-(dimethylamino)-4-methylbenzoate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in designing new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of Methyl 2-{[(5-chloro-2-thienyl)carbonyl]amino}-5-(dimethylamino)-4-methylbenzoate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity, disruption of cellular processes, or induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
- Methyl {[(5-chloro-2-thienyl)methyl]amino}acetate
- Methyl {[(5-chloro-2-thienyl)methyl]amino}benzoate
- Methyl {[(5-chloro-2-thienyl)methyl]amino}propanoate
Uniqueness
Methyl 2-{[(5-chloro-2-thienyl)carbonyl]amino}-5-(dimethylamino)-4-methylbenzoate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C16H17ClN2O3S |
---|---|
Molecular Weight |
352.8 g/mol |
IUPAC Name |
methyl 2-[(5-chlorothiophene-2-carbonyl)amino]-5-(dimethylamino)-4-methylbenzoate |
InChI |
InChI=1S/C16H17ClN2O3S/c1-9-7-11(18-15(20)13-5-6-14(17)23-13)10(16(21)22-4)8-12(9)19(2)3/h5-8H,1-4H3,(H,18,20) |
InChI Key |
KLKIEAWJAZOSKV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1N(C)C)C(=O)OC)NC(=O)C2=CC=C(S2)Cl |
Origin of Product |
United States |
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